molecular formula C11H14BrNO2S B12087136 4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide

4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide

Cat. No.: B12087136
M. Wt: 304.21 g/mol
InChI Key: DTNWXDMCPSHLMR-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C11H14BrNO2S. It is a white to yellow solid and is primarily used in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide typically involves the bromination of N-cyclopropyl-N,3-dimethylbenzenesulfonamide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine, which is a hazardous substance .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H14BrNO2S/c1-8-7-10(5-6-11(8)12)16(14,15)13(2)9-3-4-9/h5-7,9H,3-4H2,1-2H3

InChI Key

DTNWXDMCPSHLMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CC2)Br

Origin of Product

United States

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